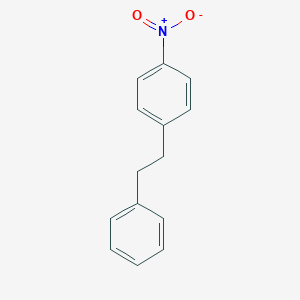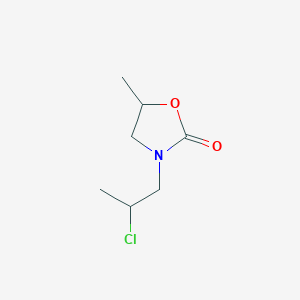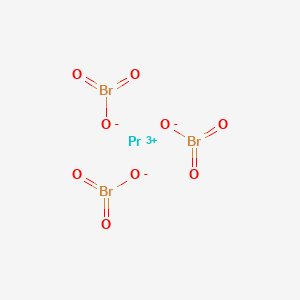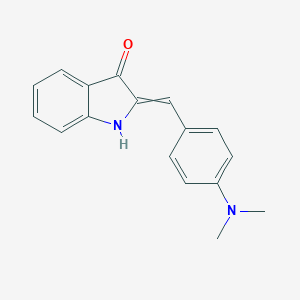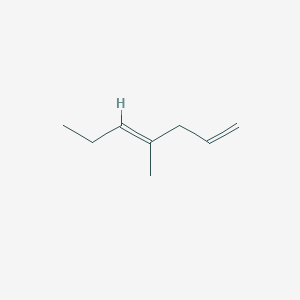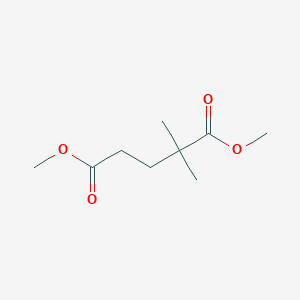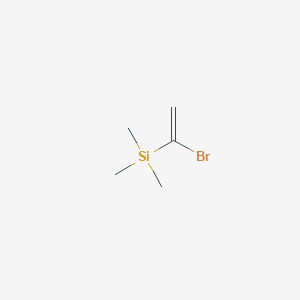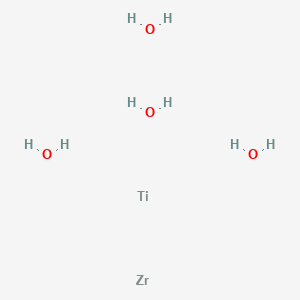
Titanium;zirconium;tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of titanium (IV) and zirconium (IV) complexes has been explored through various methods, including reactions with chiral ligands and salt metathesis reactions. For instance, coordination compounds of titanium (IV) and zirconium (IV) with tetra-aryl-1,3-dioxolan-4,5-dimethanol derivatives were synthesized and characterized, demonstrating that these complexes become catalytically active in the presence of lithium or magnesium chlorides (Tuskaev et al., 2013). Another example includes the synthesis of dianionic 1,4-diaza-1,3-butadiene complexes of titanium and zirconium through salt metathesis reactions, showcasing different molecular structures confirmed by X-ray diffraction analysis (Anga et al., 2014).
Molecular Structure Analysis
The molecular structures of titanium and zirconium complexes have been extensively analyzed through methods such as NMR-, IR-spectroscopy, and X-ray crystallography. These studies reveal complex bonding patterns and coordination environments around the titanium and zirconium centers, highlighting the versatility of these metals in forming diverse structural motifs (Tuskaev et al., 2013); (Anga et al., 2014).
Chemical Reactions and Properties
Titanium and zirconium complexes engage in a variety of chemical reactions, including catalytic processes and cycloaddition reactions. Their reactivity can be significantly altered by the presence of additives such as lithium and magnesium chlorides, leading to enhanced catalytic activity in processes like ethylene polymerization (Tuskaev et al., 2013). Furthermore, the cycloaddition reactions of titanium and zirconium imido complexes have been explored, revealing their potential in forming new types of compounds through these reactive pathways (Blake et al., 1999).
Physical Properties Analysis
The physical properties of titanium and zirconium complexes, such as thermal and hydrothermal stability, specific surface areas, and pore volumes, have been characterized. Studies on mesoporous zirconium-titanium phosphates, for example, demonstrated their ordered mesophases and considerable activity in photocatalytic applications (Kapoor et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity towards various organic and inorganic substrates, ion exchange capacities, and catalytic activities, highlight the utility of titanium and zirconium complexes in a range of chemical transformations. Their ability to act as catalysts in polymerization and hydrosilylation reactions has been particularly noted (Tuskaev et al., 2013); (Anga et al., 2014).
科学的研究の応用
Dental and Medical Applications
Titanium and zirconium have found significant applications in dental and medical fields due to their superior properties. For instance, titanium is known for its mechanical strength and biocompatibility, making it an ideal material for dental implants. Zirconia, on the other hand, has been gaining popularity as an alternative to titanium for dental applications due to its toothlike color, mechanical properties, and low plaque affinity. Research indicates that zirconia can be an excellent material for dental abutments and implants, showing good osseointegration and soft tissue adhesion comparable to titanium after surface treatment. Zirconia's superior ability to inhibit bacterial adhesion makes it more suitable for abutments, while titanium's mechanical properties are favored for implant frameworks (Hanawa, 2020).
Corrosion Resistance and Biocompatibility
The corrosion resistance and biocompatibility of titanium and zirconium are crucial for their use in implants. These metals quickly develop a protective oxide layer upon exposure to air or fluid, which plays a significant role in their biocompatibility and the biological response of the implant. This characteristic is vital for the long-term success and integration of dental and orthopedic implants, where corrosion resistance ensures the structural integrity of the implant and minimizes the release of ions into the surrounding tissues (Olmedo et al., 2009).
Investment Casting of Titanium Alloys
In the aerospace, biomedical, and chemical industries, titanium alloys are preferred due to their excellent properties such as high temperature strength, low density, and biocompatibility. Investment casting of titanium alloys is a key manufacturing process for producing intricate parts. However, the mass transfer resulting from metal-mold reactions poses a challenge, affecting the surface and properties of the castings. Research is ongoing to mitigate these effects through material selection and alloy composition adjustments, highlighting the importance of zirconia-based ceramic oxides in improving casting outcomes (Uwanyuze et al., 2021).
TiZr Alloys in Endosseous Dental Implants
Binary titanium-zirconium (TiZr) alloys are explored for endosseous dental implant applications, especially for small diameter implants where high strength and biocompatibility are required. These alloys have demonstrated a strength up to 40% higher than conventional titanium implants, with corrosion resistance and biocompatibility comparable to pure titanium. Surface treatments similar to those used for titanium implants can be applied to TiZr alloys, ensuring good osseointegration and high success rates in both animal and clinical studies (Grandin et al., 2012).
Photocatalytic and Environmental Applications
Titanium dioxide (TiO2) nanoparticles have attracted attention for their potential in medical therapies, such as photodynamic therapy (PDT) for cancer treatment. The photocatalytic activity of TiO2, producing reactive oxygen species upon UV light illumination, is utilized in PDT to induce cell death. Besides medical applications, TiO2-based nanocoatings are developed for architectural stone surfaces to preserve their visual aspect by exploiting TiO2's photocatalytic function for self-cleaning, de-polluting, and biocidal properties (Ziental et al., 2020).
Safety And Hazards
将来の方向性
A new era for titanium, including greatly expanded engineering applications, may be approaching, thanks to researchers who have developed critical new insights about titanium, including recipes for making better titanium alloys as well as a cryo-forged technique for making industrial-grade titanium . Research and manufacturing technology have greatly improved the offer of bio-ceramics, thanks to the introduction of yttria-partially stabilized tetragonal zirconia polycrystals (Y-TZP), whilst a possible future use of alumina zirconium composites and silicon nitride–titanium nitride composites may further expand the offer of reliable devices .
特性
IUPAC Name |
titanium;zirconium;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H2O.Ti.Zr/h4*1H2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJZHBHNQJPGSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Ti].[Zr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8O4TiZr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431556 |
Source


|
| Record name | Zirconium titanium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium;zirconium;tetrahydrate | |
CAS RN |
12036-70-3 |
Source


|
| Record name | Zirconium titanium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

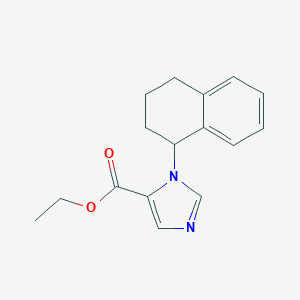

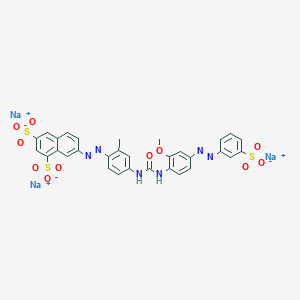
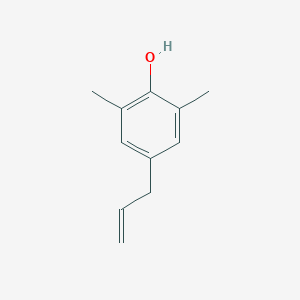
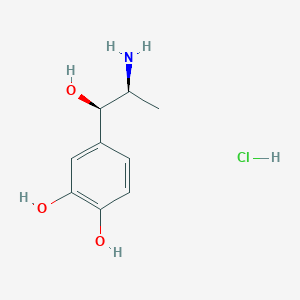
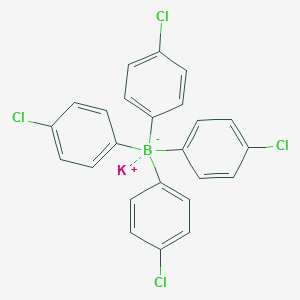
![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)
